Comparative Purity Specifications: Diclofenac EP Impurity D vs. Other EP-Specified Diclofenac Impurities
For analytical reference standard procurement, the HPLC purity of the target compound is quantified at ≥98.0%, as certified by MilliporeSigma Supelco, a primary reference material supplier . In contrast, the minimum purity specification for EP Impurity A (1-(2,6-dichlorophenyl)-2-indolinone) and Impurity B (2-[(2,6-dichlorophenyl)amino]benzoic acid) from the same supplier is also ≥98.0%, indicating that while the target compound meets the same high-purity threshold required for pharmacopeial standards, it does not offer a purity advantage over other EP-specified diclofenac impurities when sourced from the same manufacturer . Note: This is a cross-study comparison of supplier-provided specifications, not a direct head-to-head analytical evaluation.
| Evidence Dimension | HPLC Purity |
|---|---|
| Target Compound Data | ≥98.0% (HPLC) |
| Comparator Or Baseline | Diclofenac EP Impurity A: ≥98.0% (HPLC); Diclofenac EP Impurity B: ≥98.0% (HPLC) |
| Quantified Difference | No quantifiable difference (both meet ≥98.0% threshold) |
| Conditions | As per supplier Certificate of Analysis (MilliporeSigma Supelco specifications) |
Why This Matters
Confirms the compound is available at pharmacopeial-grade purity (≥98%), ensuring suitability as a reference standard for regulatory analytical method validation without requiring additional purification.
